2-Methyl-5-nitropyridin-3-amine
Overview
Description
2-Methyl-5-nitropyridin-3-amine is an organic compound with the molecular formula C6H7N3O2. It is a derivative of pyridine, characterized by the presence of a methyl group at the second position, a nitro group at the fifth position, and an amino group at the third position. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Methyl-5-nitropyridin-3-amine is utilized in several scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Mechanism of Action
Target of Action
Nitropyridines, a class of compounds to which 2-methyl-5-nitropyridin-3-amine belongs, are known to interact with various biological targets due to their electron-deficient character .
Biochemical Pathways
The compound’s unique mode of action suggests that it may influence a variety of pathways, particularly those involving nitropyridines .
Pharmacokinetics
The pharmacokinetic properties of this compound indicate high gastrointestinal absorption, suggesting good bioavailability .
Biochemical Analysis
Biochemical Properties
2-Methyl-5-nitropyridin-3-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as hydrazine hydrate, leading to the reduction of the nitro group and the formation of 3-aminopyridine . This interaction suggests that this compound can act as a substrate for reduction reactions, potentially influencing the activity of enzymes involved in nitrogen metabolism. Additionally, the compound’s structure allows it to participate in various chemical reactions, making it a versatile molecule in biochemical studies.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the reduction of the nitro group in this compound can lead to the formation of reactive intermediates that may interact with cellular components, altering signaling pathways and gene expression patterns . Furthermore, the compound’s ability to undergo reduction reactions suggests that it may play a role in cellular redox processes, impacting overall cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions and chemical modifications. The compound’s nitro group can undergo reduction, leading to the formation of amino derivatives that can interact with various biomolecules . These interactions may involve enzyme inhibition or activation, depending on the specific context and the nature of the biomolecules involved. Additionally, changes in gene expression induced by this compound can result from its interactions with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of various byproducts . These byproducts may have distinct biochemical properties and can contribute to the compound’s overall impact on cellular processes. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, highlighting the importance of considering temporal dynamics in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily influence specific biochemical pathways . At higher doses, this compound can induce toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage level. These findings underscore the importance of dosage considerations in the application of this compound in biochemical research.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to nitrogen metabolism. The compound interacts with enzymes such as hydrazine hydrate, leading to the reduction of the nitro group and the formation of amino derivatives . These metabolic transformations can influence the overall metabolic flux and the levels of specific metabolites within cells. Additionally, this compound may interact with cofactors and other metabolic intermediates, further modulating its effects on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters or binding proteins. The compound’s ability to undergo reduction reactions suggests that it may be actively transported into cells, where it can exert its biochemical effects . Additionally, this compound may accumulate in specific cellular compartments, depending on its interactions with intracellular transporters and binding proteins. These factors contribute to the compound’s overall distribution and localization within cells and tissues.
Subcellular Localization
The subcellular localization of this compound is a critical determinant of its activity and function. The compound’s interactions with specific targeting signals or post-translational modifications can direct it to particular cellular compartments or organelles . For instance, this compound may localize to the cytoplasm, nucleus, or mitochondria, depending on its interactions with intracellular transporters and binding proteins. This subcellular localization can influence the compound’s biochemical properties and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-nitropyridin-3-amine typically involves the nitration of 2-methylpyridine followed by amination. One common method includes the reaction of 2-methylpyridine with nitric acid to introduce the nitro group at the fifth position. This is followed by the reduction of the nitro group to an amino group using reagents such as tin and hydrochloric acid .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The process involves the controlled addition of nitric acid to 2-methylpyridine under cooling to maintain the reaction temperature. The resulting nitro compound is then subjected to catalytic hydrogenation to yield the desired amine .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Tin and hydrochloric acid or catalytic hydrogenation.
Substitution: Ammonia or amines in the presence of a base.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of this compound from the nitro precursor.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Comparison with Similar Compounds
- 2-Amino-4-methyl-3-nitropyridine
- 5-Methyl-3-nitropyridin-2-amine
- 2-Amino-3-bromo-5-nitropyridine
Comparison: 2-Methyl-5-nitropyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-Amino-4-methyl-3-nitropyridine, it has a different position of the nitro group, affecting its reactivity and interaction with biological targets. Similarly, 5-Methyl-3-nitropyridin-2-amine and 2-Amino-3-bromo-5-nitropyridine have different substitution patterns, leading to variations in their chemical behavior and applications .
Properties
IUPAC Name |
2-methyl-5-nitropyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-4-6(7)2-5(3-8-4)9(10)11/h2-3H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGJOIAURNWIEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677219 | |
Record name | 2-Methyl-5-nitropyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51984-61-3 | |
Record name | 2-Methyl-5-nitropyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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